

A Comparative Guide to 1-(Anilinocarbonyl)proline: Structure, Synthesis, and Application

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Compound of Interest

Compound Name: 1-(Anilinocarbonyl)proline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of **1-(Anilinocarbonyl)proline**, a proline derivative of significant interest in organic synthesis and medicinal chemistry. We will confirm its structure, outline its synthesis and characterization, and compare its structural features to other proline analogues used in drug discovery and catalysis.

Confirmation of Structure and Physicochemical Properties

1-(Anilinocarbonyl)proline is a derivative of the amino acid proline, where a phenylurea group is attached to the proline nitrogen.^[1] This modification introduces unique steric and electronic properties, including enhanced hydrogen bonding capabilities, which can be leveraged in stereoselective synthesis.^[1] The structure consists of a pyrrolidine ring, a carboxylic acid group, and an anilinocarbonyl moiety.

Below is a diagram representing the chemical structure of **1-(Anilinocarbonyl)proline**.

Caption: 2D representation of **1-(Anilinocarbonyl)proline**.

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C12H14N2O3	[2] [3]
Molecular Weight	234.25 g/mol	[1]
CAS Number	827612-77-1 / 73096-22-7	[1] [2]
SMILES	<chem>OC(=O)C1CCCN1C(=O)NC1=CC=CC=C1</chem>	[2]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	2	[3]

Comparison with Alternative Proline Analogues

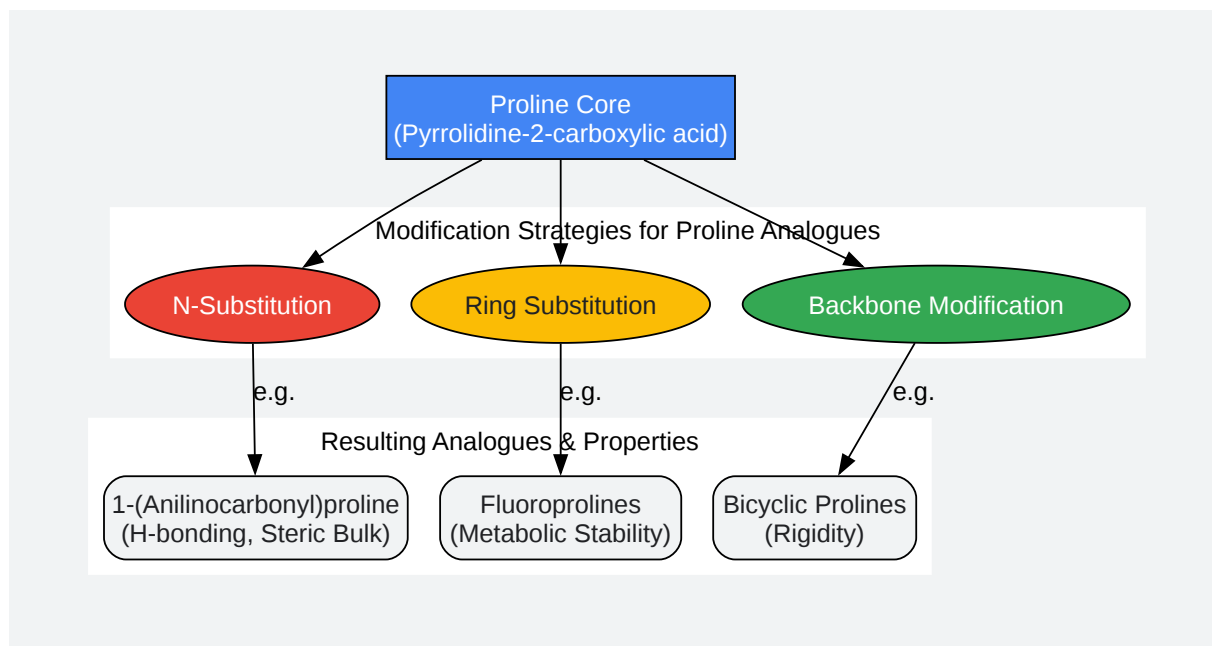
Proline and its analogues are crucial building blocks in drug design, valued for their ability to introduce conformational rigidity into peptide chains.[\[4\]](#) The performance of these analogues is often measured by their influence on a molecule's pharmacokinetic properties, such as metabolic stability and cell permeability, or their efficacy as asymmetric catalysts.[\[5\]](#)[\[6\]](#)

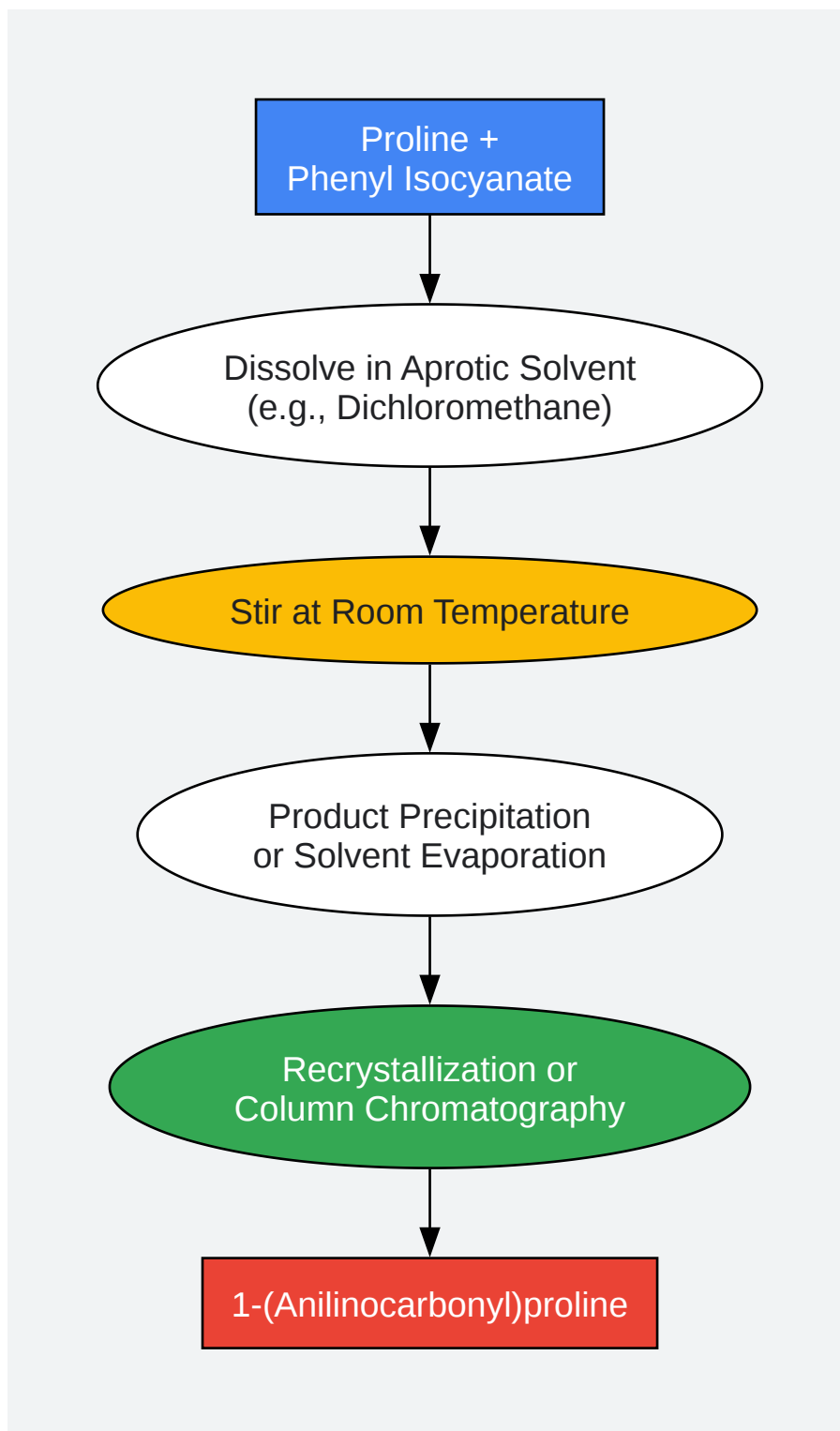
1-(Anilinocarbonyl)proline belongs to the class of N-substituted proline derivatives. Its primary distinction is the introduction of a phenylurea group, which adds steric bulk and hydrogen-bonding sites compared to unsubstituted proline.[\[1\]](#) This contrasts with other classes of analogues that modify the pyrrolidine ring itself.

The following table compares different classes of proline analogues that are prominent in drug design and catalysis.

Proline Analogue Class	Key Structural Modification	Impact on Properties & Performance	Representative Examples
N-Acyl Derivatives	Acyl group on the proline nitrogen.	Improves metabolic stability and allows for additional hydrogen bonding interactions. [6]	1-(Anilinocarbonyl)proline, N-Boc-proline
Ring-Substituted (e.g., Fluoro)	Substitution on the pyrrolidine ring (e.g., with fluorine).	Enhances metabolic resistance and lipophilicity; can influence ring pucker and peptide conformation.[4][5]	4-Fluoroproline, 3,4-Dehydroproline
Bicyclic Analogues	Fused ring systems incorporating the proline structure.	Introduce significant conformational constraints, locking the peptide backbone. Useful for creating rigid scaffolds.[4]	Azabicyclo[x.y.z]alkane carboxylates
Ring Size Homologues	Expansion or contraction of the pyrrolidine ring.	Alters the bond angles and conformational flexibility of the peptide backbone.	L-Azetidine-2-carboxylic acid (4-membered), Pípecolic acid (6-membered)
Heterocyclic Analogues	Replacement of a ring carbon with a heteroatom.	Modifies polarity, hydrogen bonding capacity, and overall geometry.[7]	Thiazolidine-4-carboxylic acid (Thiaproline)

The logical relationship and focus of these modification strategies are illustrated in the diagram below.





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